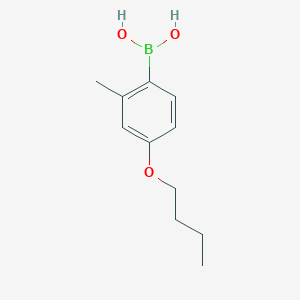

4-Butoxy-2-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of phenylboronic acid derivatives can be achieved through several methods. For instance, 4-tert-butylphenylboronic acid was synthesized using trimethyl borate and Grignard reagents prepared from 1-bromo-4-tert-butylbenzene and metal magnesium under nitrogen conditions . Although the specific synthesis of 4-butoxy-2-methylphenylboronic acid is not described, similar synthetic routes could potentially be applied by using appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an aromatic ring, which can be substituted with various groups. The papers do not provide direct information on the molecular structure of this compound, but they do mention the use of X-ray crystallography to establish the absolute configurations of related boronic acid derivatives . This technique could also be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions. For example, they can be used as catalysts in dehydrative amidation between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . They are also involved in the Matteson homologation, which is a method for extending carbon chains in organic molecules . These reactions highlight the versatility of boronic acids in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their substituents. The papers provided do not detail the properties of this compound specifically. However, they do suggest that the presence of certain substituents can affect the reactivity and stability of these compounds. For example, the ortho-substituent on boronic acid was found to play a key role in the catalytic activity of 2,4-bis(trifluoromethyl)phenylboronic acid . Similarly, substituents can affect the solubility, melting point, and other physical properties of boronic acids.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-arylcoumarins

4-Butoxy-2-methylphenylboronic acid has been utilized in the synthesis of 4-arylcoumarins, which are significant in forming biologically active natural and artificial compounds. This synthesis involves a Cu-catalyzed hydroarylation process, showing the potential of this compound in complex organic syntheses (Yamamoto & Kirai, 2008).

Analytical Applications in Lipid Peroxidation

In the field of analytical chemistry, this compound contributes to developing colorimetric assays for lipid peroxidation. These assays are crucial for understanding biological processes and diagnosing certain conditions (Gérard-Monnier et al., 1998).

Suzuki–Miyaura Cross-Coupling Reactions

This compound plays a role in Suzuki–Miyaura cross-coupling reactions, as demonstrated in the synthesis of 8-(4-methylphenyl)-2′-deoxyadenosine. The process showcases the utility of this compound in creating nucleoside analogs, which are important in medicinal chemistry (Ardhapure et al., 2018).

Allosteric Modification of Hemoglobin

Research has also explored the use of compounds related to this compound in modifying the oxygen affinity of human hemoglobin. This application has implications in clinical and biological areas, such as ischemia and tumor radiotherapy (Randad et al., 1991).

Catalysis in Amide Condensation

Primary alkylboronic acids, similar to this compound, have been used as catalysts in the dehydrative amide condensation of α-hydroxycarboxylic acids. This application is significant for large-scale synthesis of amides, a fundamental process in organic chemistry (Yamashita et al., 2013).

Two-Photon Imaging and Photodynamic Therapy

In the field of imaging and therapy, derivatives of phenylboronic acids have been developed for specific and efficient imaging of sialic acids on living cells, along with applications in photodynamic therapy. These innovations offer new prospects in cancer diagnostics and therapeutics (Li & Liu, 2021).

Wirkmechanismus

Target of Action

The primary target of 4-Butoxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound itself is generally environmentally benign , suggesting it may have a stable action under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

(4-butoxy-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8,13-14H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHDCDLMFFZDJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCCC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584407 |

Source

|

| Record name | (4-Butoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845551-43-1 |

Source

|

| Record name | 4-Butoxy-2-methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845551-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)